4-Acetylmorpholine-2-carboxylic acid
Description
Significance of Morpholine (B109124) Scaffolds in Chemical Transformations
The morpholine ring is a highly valued structural motif in chemistry, particularly in the realm of medicinal chemistry, where it is often considered a "privileged scaffold." wikipedia.org This status is attributed to its unique combination of advantageous physicochemical, metabolic, and biological properties, as well as its straightforward synthetic accessibility. wikipedia.orgnih.gov
The presence of both a hydrogen bond-accepting oxygen atom and a weakly basic nitrogen atom within the six-membered ring imparts a balanced hydrophilic-lipophilic profile. nih.gov This characteristic is crucial for modulating the solubility and permeability of drug candidates, including their ability to cross the blood-brain barrier. nih.govfrontiersin.org Consequently, the morpholine moiety is a component of numerous approved drugs, such as the antibiotic Linezolid and the anticancer agent Gefitinib. wikipedia.org
In organic synthesis, morpholine is widely used as a building block. wikipedia.org Its derivatives serve as key intermediates in the preparation of a diverse array of more complex molecules. e3s-conferences.org The conformational flexibility of the morpholine ring, which typically adopts a chair conformation, allows appended functional groups to be positioned precisely for interaction with biological targets like enzymes and receptors. nih.gov
Overview of N-Acylation Strategies in Heterocyclic Chemistry
N-acylation is a fundamental transformation in organic chemistry that involves the introduction of an acyl group (R-C=O) onto a nitrogen atom. For heterocyclic amines like morpholine, this reaction converts the secondary amine into an amide. This transformation is significant as it can modulate the electronic properties and biological activity of the parent molecule.
Several strategies exist for the N-acylation of heterocycles:
Reaction with Acyl Chlorides and Anhydrides: These are highly reactive acylating agents that readily react with amines. The reaction with an acyl chloride, for instance, is a type of nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group. libretexts.orgucalgary.ca A base, such as pyridine, is often added to neutralize the HCl byproduct. ucalgary.ca
Coupling with Carboxylic Acids: Direct reaction between a carboxylic acid and an amine to form an amide is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling agents are required. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, facilitating nucleophilic attack by the amine. libretexts.org
Catalytic Methods: Modern synthetic chemistry has seen the development of various catalytic systems to achieve N-acylation. These methods can offer greater efficiency and substrate scope, particularly for less reactive or sterically hindered amines. acs.orgchemistryviews.org For example, nickel-catalyzed cross-coupling reactions have been developed to connect amines and carboxylic acids in novel ways after activation. chemistryviews.org
The choice of N-acylation strategy depends on factors such as the nucleophilicity of the amine, the stability of the starting materials, and the desired product's complexity.
Historical Context of Morpholine-2-carboxylic Acid Derivatives in Synthetic Methodologies
The history of morpholine-2-carboxylic acid derivatives is intrinsically linked to the broader story of morpholine itself. The parent heterocycle, morpholine, was named by Ludwig Knorr in the late 19th century, who incorrectly postulated it was a structural component of morphine. wikipedia.org Industrial-scale production of morpholine began in the 1930s, primarily via the dehydration of diethanolamine (B148213). wikipedia.orgslideshare.net For decades, its applications were largely industrial, serving as a corrosion inhibitor, solvent, and additive. wikipedia.orgtaylorandfrancis.com
The emergence of morpholine as a significant scaffold in medicinal chemistry is a more recent development, gaining momentum in the latter half of the 20th century and into the 21st. nih.gov As chemists recognized the value of its physicochemical properties for drug design, interest grew in creating functionalized derivatives that could be used as versatile building blocks.
The introduction of a carboxylic acid group at the 2-position of the morpholine ring, creating morpholine-2-carboxylic acid, provided a critical synthetic handle. This bifunctional molecule, containing a secondary amine, an ether linkage, and a carboxylic acid, allows for orthogonal chemical modifications. The amine can be acylated, alkylated, or sulfonylated, while the carboxylic acid can be converted into esters, amides, or other functionalities.
The development of solid-phase synthesis techniques marked a significant advancement, enabling the creation of large libraries of morpholine derivatives for high-throughput screening. For example, methods for the polymer-supported synthesis of morpholine-3-carboxylic acid derivatives (a regioisomer of the 2-carboxylic acid) have been developed. acs.org In these methods, an amino acid like serine is immobilized on a resin and then chemically elaborated and cyclized to form the morpholine ring, allowing for the rapid generation of diverse molecules. acs.org Such combinatorial approaches are a testament to the evolution of morpholine-2-carboxylic acid and its derivatives from simple curiosities to indispensable tools in modern synthetic and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
4-acetylmorpholine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-5(9)8-2-3-12-6(4-8)7(10)11/h6H,2-4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKDVLAKXLCMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848601-09-2 | |
| Record name | 4-acetylmorpholine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Acetylmorpholine 2 Carboxylic Acid
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of 4-acetylmorpholine-2-carboxylic acid reveals two primary disconnection points. The most logical and common disconnection is at the N-acyl bond (an amide bond), which simplifies the target molecule into two key precursors: morpholine-2-carboxylic acid and a suitable acetylating agent. This approach is advantageous as it allows for the synthesis and purification of the core heterocyclic structure before the final functionalization step.
A more fundamental disconnection strategy involves breaking the C-O and C-N bonds of the morpholine (B109124) ring itself. This leads to acyclic precursors, which must then be cyclized. For instance, the ring can be disconnected to reveal a substituted diethanolamine (B148213) derivative, which in turn can be traced back to simpler starting materials like an amino acid and an epoxide or a haloalcohol. This latter approach often requires careful control of regioselectivity and stereoselectivity during the ring-forming step.
Precursor Synthesis and Stereocontrol Approaches
The successful synthesis of the target compound relies heavily on the efficient preparation of its key precursors. The primary challenge lies in the stereocontrolled synthesis of the morpholine-2-carboxylic acid core.
The morpholine-2-carboxylic acid moiety is the central building block. Several synthetic routes have been developed to access this and related morpholine structures.
A highly effective and stereoselective method for constructing substituted morpholines involves the ring-opening of activated aziridines. nih.gov This strategy typically proceeds via an S(N)2-type nucleophilic attack on the aziridine (B145994) ring.
One common approach involves the reaction of an N-activated aziridine-2-carboxylate (B8329488) with a haloalcohol in the presence of a Lewis acid. nih.gov The reaction is followed by a base-mediated intramolecular cyclization (a Williamson ether synthesis) of the resulting haloalkoxy amine intermediate to form the morpholine ring. nih.gov The stereochemistry of the final product is well-controlled as both the ring-opening and ring-closing steps proceed with inversion of configuration.
Recent advancements have utilized transition metal catalysis to facilitate tandem reactions. For example, a gold(I) catalyst can be used for a sequence involving the nucleophilic ring-opening of an aziridine with a propargyl alcohol, followed by a 6-exo-dig cyclization and double-bond isomerization to yield an unsaturated morpholine. rsc.orgresearchgate.net This unsaturated product can then be hydrogenated to the saturated morpholine derivative. rsc.orgmdpi.com
Table 1: Catalytic Systems for Morpholine Synthesis via Aziridine Ring-Opening
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Lewis Acid (e.g., BF₃·OEt₂) | S(N)2 Ring-Opening / Intramolecular Cyclization | Highly regio- and stereoselective; requires stoichiometric Lewis acid and subsequent base treatment. | nih.gov |
| Gold(I) Catalyst | Tandem Ring-Opening / Cycloisomerization | Dual activation as both a π-acid and σ-acid; mild reaction conditions. | rsc.org |
| Palladium Catalyst | Domino C-N Coupling / Cyclization | Can be performed as a one-pot, three-component reaction; useful for synthesizing diverse scaffolds. | mdpi.com |
Besides aziridine ring-opening, other cyclization strategies are employed to form the morpholine core. A direct method involves the intramolecular cyclization of N-substituted amino alcohols. For example, N-(2-hydroxyethyl) derivatives of amino acids can undergo cyclization to form the morpholine-2-carboxylic acid structure, often promoted by dehydrating agents.
Another versatile approach is the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate. This redox-neutral protocol results in N-monoalkylation, and the resulting intermediate can be cyclized to the morpholine product under basic conditions. organic-chemistry.org Furthermore, intramolecular hydroalkoxylation of nitrogen-tethered alkenes, mediated by reagents like boron trifluoride etherate, provides an efficient route to 1,4-oxazines (morpholines). organic-chemistry.org
The synthesis of morpholine-2,5-diones from amino acids and α-halogenated acyl halides also presents an analogous pathway. nih.gov This two-step process involves first forming an N-(α-haloacyl)-α-amino acid, which then undergoes intramolecular cyclization upon treatment with a base to yield the morpholine-2,5-dione (B184730) ring. nih.gov This highlights a general strategy of forming one C-N bond and one C-O bond in separate steps to build the heterocyclic ring.
The acetyl group is introduced using an acetylating agent. The choice of reagent can influence reaction conditions and efficiency.
Acetic Anhydride (B1165640) is the most common and cost-effective acetylating agent used in both laboratory and industrial settings. wikipedia.org It reacts with primary and secondary amines to form acetamides, cogenerating acetic acid as a byproduct. wikipedia.org The reaction is often performed in the presence of a base to neutralize the generated acid.
Acetyl Chloride is a more reactive alternative to acetic anhydride. Its high reactivity allows for acetylation under milder conditions but also requires more careful handling due to its sensitivity to moisture and corrosive nature.
Other Acetylating Agents , such as ketene, can be used but are often reserved for specific applications due to handling challenges. sciencemadness.org Interestingly, acetylsalicylic acid (aspirin) has been shown to function as an effective N-acetylating agent for amines like aniline, offering a milder alternative to acetic anhydride or acetyl chloride. sciencemadness.org
Table 2: Comparison of Common Acetylating Agents
| Agent | Formula | Reactivity | Byproduct | Reference |
|---|---|---|---|---|
| Acetic Anhydride | (CH₃CO)₂O | Moderate | Acetic Acid | wikipedia.org |
| Acetyl Chloride | CH₃COCl | High | HCl | sciencemadness.org |
| Acetylsalicylic Acid (Aspirin) | C₉H₈O₄ | Mild | Salicylic Acid | sciencemadness.org |
Synthesis of Morpholine-2-carboxylic Acid Core Derivatives
Direct N-Acetylation Methodologies
The final step in the synthesis is the N-acetylation of the pre-formed morpholine-2-carboxylic acid. This reaction converts the secondary amine within the morpholine ring into a tertiary amide.
A standard procedure involves dissolving morpholine-2-carboxylic acid (or its ester derivative to prevent side reactions with the carboxylic acid) in a suitable solvent and treating it with acetic anhydride. libretexts.org A base, such as triethylamine (B128534) or sodium acetate (B1210297), is typically added to scavenge the acetic acid produced during the reaction. libretexts.orgresearchgate.net The reaction is generally exothermic and proceeds readily at or slightly above room temperature.
For example, N-acetyl derivatives of amino acids have been synthesized in aqueous solutions using acetic anhydride, with the pH carefully controlled. researchgate.net After the reaction is complete, the product, this compound, is isolated through extraction and purification, often involving crystallization or chromatography. If an ester was used to protect the carboxylic acid, a final hydrolysis step is required to yield the desired product.
Reaction of Morpholine Carboxylic Acid Derivatives with Acetyl Halides
The reaction of morpholine-2-carboxylic acid with acetyl halides, such as acetyl chloride, represents a direct and often high-yielding approach to N-acetylation. In this nucleophilic acyl substitution, the lone pair of electrons on the secondary amine of the morpholine ring attacks the electrophilic carbonyl carbon of the acetyl halide. This is followed by the elimination of a halide ion (e.g., chloride) to form the N-acetylated product.
To prevent unwanted side reactions, such as the formation of an ester or a mixed anhydride at the carboxylic acid moiety, the reaction is typically carried out in the presence of a non-nucleophilic base. The base neutralizes the hydrogen halide byproduct, driving the reaction to completion and preventing the protonation of the morpholine nitrogen, which would render it non-nucleophilic.
Key Reaction Parameters:
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Acetylating Agent | Acetyl chloride, Acetyl bromide | Source of the acetyl group |
| Substrate | Morpholine-2-carboxylic acid | Starting material |
| Base | Triethylamine, Pyridine | To neutralize the HX byproduct |
| Solvent | Dichloromethane, Chloroform | Inert solvent to dissolve reactants |
While effective, the use of acetyl halides requires careful handling due to their corrosive and moisture-sensitive nature. libretexts.org
Utilization of Acetic Anhydride for N-Acetylation
Acetic anhydride is a widely used and effective reagent for the N-acetylation of amines, including morpholine-2-carboxylic acid. nih.gov This method is often preferred over the use of acetyl halides due to its lower cost and less corrosive nature. google.com The reaction mechanism involves the nucleophilic attack of the morpholine nitrogen on one of the carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the N-acetylated product and acetic acid as a byproduct. google.com
The reaction can often be performed under neat conditions or in a suitable solvent. While generally high-yielding, the generation of acetic acid as a byproduct can sometimes necessitate a purification step to isolate the desired product. google.com In some cases, the reaction can be catalyzed by the addition of a Lewis acid or a Brønsted acid. researchgate.net
Comparative Reaction Overview:
| Reagent | Advantages | Disadvantages |
|---|---|---|
| Acetyl Halides | High reactivity, fast reactions | Corrosive, moisture-sensitive, generates corrosive HX |
Transamidation and Ester Exchange Reactions with Methyl Acetate
Transamidation reactions using esters like methyl acetate offer a milder alternative for the N-acetylation of morpholine-2-carboxylic acid. This method involves the reaction of the amine with an ester, typically in the presence of a catalyst and under conditions that facilitate the removal of the alcohol byproduct (methanol in the case of methyl acetate).
While this approach is less common than the use of acetyl halides or acetic anhydride, it can be advantageous when milder reaction conditions are required. The reaction of morpholine with methyl acetate has been reported to produce N-acetylmorpholine, suggesting the feasibility of this method for the corresponding carboxylic acid derivative. google.com Similarly, ethyl acetate has been employed in related syntheses. google.com The reaction may require elevated temperatures and pressures to proceed at a reasonable rate. google.com
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.com In the context of synthesizing this compound, microwave irradiation can significantly reduce reaction times and, in many cases, improve yields compared to conventional heating methods. nih.gov
The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid and uniform heating, which can enhance the rate of N-acetylation. mdpi.com This technique has been successfully applied to a wide range of amidation reactions, including those involving sterically hindered or electronically deactivated substrates. mdpi.comnih.gov The use of microwave assistance is compatible with various acetylating agents, including acetic anhydride and acetyl chloride.
Advantages of Microwave-Assisted Synthesis:
| Feature | Benefit | Reference |
|---|---|---|
| Reaction Time | Dramatically reduced from hours to minutes | nih.gov |
| Yields | Often significantly improved | nih.gov |
| Byproducts | Reduction in the formation of unwanted byproducts | mdpi.com |
Chemo- and Regioselective Synthesis of this compound
The synthesis of this compound necessitates careful control over the reaction to ensure that the acetyl group is selectively introduced at the nitrogen atom without affecting the carboxylic acid functionality.
Control over Nitrogen Acylation versus Carboxylic Acid Functionalization
The primary challenge in the synthesis of this compound is achieving selective N-acetylation in the presence of a carboxylic acid group. The secondary amine of the morpholine ring is a potent nucleophile, as is the carboxylate anion that can form under basic conditions.
To favor N-acetylation, the reaction is typically conducted under conditions where the amine is more nucleophilic than the carboxylic acid. This can often be achieved by running the reaction under neutral or slightly acidic conditions. In the presence of a strong base, the carboxylic acid would be deprotonated to a carboxylate, which could then compete with the amine in attacking the acetylating agent, potentially leading to the formation of a mixed anhydride.
Strategies to ensure regioselectivity include:
Use of a non-nucleophilic base: To scavenge the acid byproduct without deprotonating the carboxylic acid.
Protection of the carboxylic acid: The carboxylic acid can be temporarily converted into an ester, which is less reactive towards acylation under these conditions. The ester can then be hydrolyzed back to the carboxylic acid after the N-acetylation step.
Careful choice of acetylating agent and reaction conditions: Milder acetylating agents and controlled temperatures can enhance the selectivity for N-acetylation.
Diastereoselective and Enantioselective Synthetic Routes (where applicable)
The carbon at the 2-position of the morpholine ring in this compound is a stereocenter. Consequently, the molecule can exist as a pair of enantiomers ((R) and (S)). Synthetic routes that can control the stereochemistry at this center are of significant interest.
If the synthesis begins with an enantiomerically pure form of morpholine-2-carboxylic acid (e.g., (S)-morpholine-2-carboxylic acid), the resulting this compound will also be enantiomerically pure, as the N-acetylation reaction does not affect the existing stereocenter. bldpharm.com
For syntheses that construct the morpholine ring, diastereoselective and enantioselective methods can be employed. Polymer-supported synthesis has been utilized to create morpholine-3-carboxylic acid derivatives stereoselectively. researchgate.netnih.gov Such methods often involve the use of chiral starting materials, such as amino acids, and can lead to the formation of specific diastereomers. researchgate.netnih.gov For instance, diastereoselective syntheses of related tetrahydroisoquinoline-1-carboxylic acids have been achieved using methods like the Petasis reaction followed by cyclization, where the stereochemistry is directed by a chiral amine component. nih.govmdpi.com These principles could potentially be adapted for the asymmetric synthesis of the this compound scaffold.
Asymmetric Reduction Strategies (e.g., Corey–Bakshi–Shibata Reduction)
The Corey–Bakshi–Shibata (CBS) reduction is a prominent method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. alfa-chemistry.comnrochemistry.comwikipedia.org This strategy is highly applicable to the synthesis of this compound, as the key C2 stereocenter is a hydroxyl group precursor. The synthesis would likely involve a precursor molecule containing a ketone at the C2 position.
The CBS reduction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-proline, and a borane (B79455) source, such as borane-dimethyl sulfide (B99878) (BH₃·SMe₂) or borane-THF (BH₃·THF). alfa-chemistry.comorganic-chemistry.org The mechanism involves the coordination of the borane to the nitrogen atom of the CBS catalyst, which activates the borane as a hydride donor. wikipedia.orgyoutube.com The catalyst-borane complex then coordinates to the ketone substrate in a sterically controlled manner, ensuring the hydride is delivered to one face of the carbonyl group, thus producing the alcohol with high enantiomeric excess (ee). nrochemistry.comyoutube.com The predictability and high stereocontrol of the CBS reduction, often achieving over 95% ee, make it a powerful tool. alfa-chemistry.com
For the synthesis of the target molecule, a hypothetical precursor such as a 4-acetyl-2-oxomorpholine derivative could be reduced. The CBS catalyst would direct the reduction of the C2 ketone to form the corresponding chiral hydroxyl group, which is the core structural feature of the final carboxylic acid after subsequent oxidation. The reliability of this method has been demonstrated in the synthesis of numerous complex natural products and pharmaceuticals. wikipedia.orgnih.gov
Table 1: Representative Results for Asymmetric Reduction of Ketones Using Chiral Lactam Alcohol Catalysts This table illustrates the typical efficiency of CBS-type reductions on various ketone substrates, analogous to a potential precursor for this compound.
| Entry | Ketone Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Acetophenone | (R)-1-Phenylethanol | 95 | 96 |
| 2 | 2-Chloroacetophenone | (S)-2-Chloro-1-phenylethanol | 91 | 91 |
| 3 | α-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 87 | 85 |
| 4 | 2,2,2-Trifluoroacetophenone | (R)-2,2,2-Trifluoro-1-phenylethanol | 89 | 91 |
Data sourced from studies on asymmetric reduction using in situ generated oxazaborolidine catalysts. nih.gov
Chiral Auxiliary and Catalyst-Controlled Syntheses
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. sigmaaldrich.comwikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy offers a robust alternative for establishing the stereochemistry at the C2 position of the morpholine ring.
In a potential synthesis of this compound, an achiral precursor could be coupled to a chiral auxiliary, such as one of Evans' oxazolidinones or pseudoephedrine. wikipedia.orgnih.gov For instance, an amide could be formed between a chiral auxiliary and a precursor like morpholine-2,4-dicarboxylic acid. The chiral environment created by the auxiliary would then direct the diastereoselective functionalization of the C2 position. researchgate.net Subsequent cleavage of the auxiliary would yield the enantiomerically enriched target molecule. nih.gov The high crystallinity and defined NMR spectra of intermediates derived from auxiliaries like pseudoephenamine are advantageous for monitoring reaction progress and purity. nih.gov
Catalyst-controlled synthesis provides a more atom-economical approach where a chiral catalyst directly influences the stereochemical course of the reaction without being incorporated into the product. frontiersin.orgnih.gov This can involve various transformations, including the asymmetric hydrogenation of a C=N or C=C bond within an unsaturated morpholine precursor. rsc.org For example, Ni-catalyzed asymmetric hydrogenation of cyclic N-sulfonyl ketimino esters has been shown to produce chiral α-amino acid derivatives with excellent yields (97–99%) and high enantioselectivity (90 to >99% ee). rsc.org Such a method could be adapted to a suitable morpholine-based substrate to generate the C2 stereocenter with high fidelity.
Table 2: Diastereoselectivity in Asymmetric Alkylation using Pseudoephenamine as a Chiral Auxiliary This table demonstrates the high level of stereocontrol exerted by a chiral auxiliary in reactions that form new stereocenters, a principle applicable to the synthesis of the target compound.
| Entry | Electrophile | Product Structure | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| 1 | MeI | α-Methylated amide | 91 | >98:2 |
| 2 | BnBr | α-Benzylated amide | 96 | >98:2 |
| 3 | Allyl Iodide | α-Allylated amide | 94 | >98:2 |
Data adapted from studies on pseudoephenamine as a chiral auxiliary. nih.gov
Development of Novel Synthetic Pathways and Catalytic Systems
Recent advances in organic synthesis have introduced innovative and efficient methods for constructing heterocyclic scaffolds. These include palladium-catalyzed reactions that create complex ring systems and the adoption of flow chemistry for streamlined, scalable production.
Palladium-Catalyzed Decarbonylative Annulation Strategies
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. nih.gov Annulation, or ring-forming, reactions that are catalyzed by palladium provide a powerful means to construct heterocyclic cores like the morpholine ring. nih.govorganic-chemistry.org While a direct "decarbonylative annulation" for this compound is not prominently documented, the principles of related Pd-catalyzed transformations can be applied.
For instance, a key step could involve a Pd-catalyzed carboamination, where an amine and a carbon-based fragment are joined to a double bond to form the ring. nih.gov Strategies have been developed for the synthesis of cis-3,5-disubstituted morpholines from O-allyl ethanolamines and aryl or alkenyl halides via a Pd-catalyzed carboamination. nih.gov Another approach is the Wacker-type aerobic oxidative cyclization of alkenes, which can produce morpholines using a palladium catalyst. organic-chemistry.org
Decarboxylative couplings, where a carboxylic acid is used as a substrate with the extrusion of CO₂, are increasingly used to form C-C bonds. nih.gov A hypothetical pathway could involve the palladium-catalyzed coupling of a precursor that undergoes cyclization with a subsequent loss of a carbonyl group (decarbonylation) or a carboxyl group (decarboxylation) to furnish the final morpholine ring structure.
Flow Chemistry and Continuous Synthesis Approaches
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a superior alternative to traditional batch processing for many applications. mdpi.comthieme-connect.de This technology offers significant advantages, including enhanced safety, improved heat and mass transfer, automation, and straightforward scalability. mdpi.comdurham.ac.uk
The synthesis of substituted morpholines has been successfully adapted to continuous-flow conditions. One reported method involves a scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes, which proceeds under continuous flow to yield various substituted morpholines. organic-chemistry.org Such a process could be envisioned for the large-scale production of this compound or its precursors.
A multistep synthesis can be "telescoped" in a flow system, where the output from one reactor is fed directly into the next, eliminating the need for intermediate isolation and purification steps. mdpi.com For the target molecule, a flow process could integrate the formation of the morpholine ring, N-acetylation, and subsequent functional group manipulations into a single, streamlined operation. The use of packed-bed reactors containing immobilized reagents or catalysts can further simplify purification. thieme-connect.de This approach not only increases efficiency and productivity but also aligns with the principles of green chemistry by minimizing solvent usage and waste generation. thieme-connect.dedurham.ac.uk
Table 3: Comparison of Batch vs. Continuous Flow Synthesis for a Representative Pharmaceutical Intermediate
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | 16 hours | 9 minutes (total residence time) |
| Operating Temp. | 120 °C | Ambient to 10 °C |
| Yield | 60% | 63% (overall) |
| Productivity | Lower, limited by vessel size | Higher, continuous output |
| Safety | Risk with large volumes of reagents | Enhanced, small reaction volumes |
Data adapted from syntheses of pharmaceutical intermediates, illustrating the typical advantages of flow chemistry. mdpi.comthieme-connect.denih.gov
Sustainable Synthesis Principles in this compound Production
The principles of green and sustainable chemistry are increasingly guiding the development of new synthetic routes, aiming to reduce environmental impact and improve safety and efficiency. These principles are highly relevant to the industrial production of this compound.
Key strategies in sustainable morpholine synthesis include the use of redox-neutral protocols, which avoid the generation of large amounts of waste from stoichiometric oxidizing or reducing agents. organic-chemistry.org A recently developed one or two-step method converts 1,2-amino alcohols into morpholines using ethylene sulfate, a process that is more environmentally benign than traditional methods involving chloroacetyl chloride and strong hydride reductants. organic-chemistry.org This approach eliminates a synthetic step and the associated waste. organic-chemistry.org
The choice of solvents and catalysts is also critical. Utilizing water or other green solvents, employing recyclable heterogeneous catalysts, and designing reactions that can be run at lower temperatures or in the absence of a solvent contribute to a more sustainable process. thieme-connect.deresearchgate.net Furthermore, continuous-flow systems inherently support green chemistry by enabling higher concentrations, reducing solvent volumes, improving energy efficiency through better heat transfer, and minimizing the accumulation of hazardous intermediates. thieme-connect.deresearchgate.net Applying these principles to the synthesis of this compound would lead to a more economical and environmentally responsible manufacturing process.
Chemical Reactivity and Transformation of 4 Acetylmorpholine 2 Carboxylic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a versatile functional group that can undergo nucleophilic acyl substitution, reduction, and decarboxylation.
Esterification: The conversion of the carboxylic acid group in 4-Acetylmorpholine-2-carboxylic acid to an ester is a common transformation. The Fischer-Speier esterification is a classical method for this purpose, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride. chemguide.co.uk This reaction is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com To drive the reaction toward the ester product, the alcohol is often used in large excess, or the water generated during the reaction is removed. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.comyoutube.com Subsequent proton transfer and elimination of a water molecule yield the final ester. masterorganicchemistry.comyoutube.com
| Reaction | Reagents | Catalyst | General Conditions |
| Esterification | Alcohol (e.g., Methanol, Ethanol) | Strong Acid (e.g., H₂SO₄, TsOH) | Heat, often with removal of water |
Amidation: The carboxylic acid can also be converted into an amide. The direct reaction of a carboxylic acid with an amine to form an amide requires very high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. A more common and milder approach involves the activation of the carboxylic acid. iajpr.com Activating agents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by an amine. iajpr.commdpi.com This two-step process is a cornerstone of peptide synthesis and is widely applicable. mdpi.com
| Reaction | Reagents | Coupling/Activating Agents | General Conditions |
| Amidation | Amine (Primary or Secondary) | Carbodiimides (e.g., DCC, EDCI), Phosphonium salts | Room temperature, aprotic solvent |
The carboxylic acid group can be reduced to a primary alcohol. chemguide.co.uk This transformation requires potent reducing agents.
Reduction to Primary Alcohols: Strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of carboxylic acids to primary alcohols. chemguide.co.ukcommonorganicchemistry.comlibretexts.org The reaction is typically carried out in a dry ether solvent, followed by an acidic workup. chemguide.co.uk Sodium borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids. chemguide.co.uklibretexts.org Borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (BH₃-THF), is another reagent that can selectively reduce carboxylic acids to alcohols. commonorganicchemistry.comchemistrysteps.com The reduction proceeds in two stages, first forming an aldehyde which is then rapidly reduced to the primary alcohol. chemguide.co.ukchemistrysteps.com It is generally not possible to isolate the aldehyde intermediate when using these strong reducing agents. chemguide.co.uk
Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more susceptible to reduction than the starting carboxylic acid. chemistrysteps.com Therefore, stopping the reaction at the aldehyde stage requires the use of less reactive, sterically hindered reducing agents or the conversion of the carboxylic acid to a derivative that is more easily reduced to an aldehyde.
| Reducing Agent | Product | Typical Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | 1. Dry Ether (e.g., THF, Et₂O) 2. H₃O⁺ workup |
| Borane (BH₃·THF) | Primary Alcohol | 1. THF 2. H₂O or H₃O⁺ workup |
Decarboxylation is the removal of the carboxyl group with the release of carbon dioxide (CO₂). nih.gov Carboxylic acids that are aliphatic and lack an activating group at the β-position, such as this compound, are generally resistant to decarboxylation. youtube.com This reaction typically requires high temperatures or the presence of a carbonyl group beta to the carboxylic acid, which facilitates the formation of a stable enol intermediate through a cyclic transition state. youtube.com However, modern synthetic methods, including photoredox and metal-catalyzed reactions, have been developed to achieve the decarboxylation of a wider range of carboxylic acids under milder conditions. organic-chemistry.org
Reactions at the N-Acetyl Group
The N-acetyl group is a tertiary amide. The primary reaction involving this functional group is the cleavage of the amide bond.
The amide bond of the N-acetyl group is significantly stable compared to other acyl derivatives like esters or acid chlorides. msu.edu However, it can be cleaved through hydrolysis to yield morpholine-2-carboxylic acid and acetic acid. This transformation typically requires forcing conditions, such as prolonged heating in the presence of strong aqueous acid or base. msu.edulibretexts.org
Acid-catalyzed hydrolysis involves the initial protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.
Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. This pathway is generally irreversible as the final step produces a carboxylate salt. msu.edu
The removal of the N-acetyl group, or N-deacetylation, is synthetically equivalent to amide hydrolysis. This reaction is often employed when the N-acetyl group is used as a protecting group for the morpholine (B109124) nitrogen. The strategies for N-deacetylation mirror those for amide hydrolysis, with strongly basic conditions being commonly employed. researchgate.net For instance, heating with a concentrated solution of a strong base like sodium hydroxide is a standard method for removing N-acetyl groups, a process well-documented in the deacetylation of chitin to form chitosan. researchgate.netresearchgate.net The reaction kinetics can be influenced by factors such as temperature and base concentration. researchgate.net
| Reaction | Reagents | General Conditions | Products |
| N-Deacetylation | Strong Acid (e.g., aq. HCl) or Strong Base (e.g., aq. NaOH) | Heat, prolonged reaction time | Morpholine-2-carboxylic acid + Acetic Acid (or its salt) |
Transformations of the Morpholine Ring System
The structural integrity and stereochemical orientation of the morpholine ring are central to its application in medicinal chemistry and organic synthesis. Reactions involving the ring can lead to a variety of derivatives with distinct properties.
The stereochemistry at the C2 position of the morpholine ring is a critical aspect of its chemical transformations. Diastereoselective protocols for the synthesis of substituted morpholine-2-carboxylic acid derivatives often aim to control the relative configuration of substituents at C2 and other positions on the ring. acs.org For instance, in reactions designed to create substituted morpholines, the stereochemical outcome can be influenced by factors such as the choice of reagents and reaction conditions, leading to either inversion or retention of configuration at a stereocenter. nih.gov
The conformation of the morpholine ring, which typically adopts a chair-like conformation, plays a significant role in dictating the stereochemical course of reactions. In substituted morpholinones, which share structural similarities with this compound, the ring is often found in a half-chair conformation. academie-sciences.fr The coupling constants observed in NMR spectroscopy can provide insights into the relative stereochemistry of substituents. For example, larger coupling constants (around 9.2-9.4 Hz) are indicative of a trans relationship between adjacent protons, while smaller coupling constants (3.2-4.3 Hz) suggest a cis relationship. academie-sciences.fr
Studies on related systems, such as the synthesis of cis-3,5-disubstituted morpholines, have demonstrated that the stereochemical integrity of the starting material, often an enantiomerically pure amino alcohol, can be maintained throughout a synthetic sequence, resulting in products with high stereoisomeric purity. nih.gov This suggests that reactions on the this compound scaffold could potentially proceed with a high degree of stereochemical control, allowing for either retention or controlled inversion at the C2 position depending on the reaction mechanism.
The functionalization of the morpholine ring at unsubstituted positions, such as C6, allows for the introduction of new chemical entities that can modulate the compound's biological activity and physicochemical properties. The synthesis of 6-substituted morpholine-2-carboxylic acid derivatives has been achieved through diastereoselective methods. acs.org
One approach to achieving such derivatization involves the use of silylketene acetals in a Lewis acid-catalyzed reaction with an appropriate electrophile. acs.org This methodology has been successfully applied to the synthesis of 6-methoxy-morpholine-2-carboxylic acid derivatives, demonstrating the feasibility of introducing substituents at the C6 position with stereochemical control. acs.org The following table summarizes the diastereomeric ratios obtained in the synthesis of various 6-methoxy-morpholine-2-carboxylic acid derivatives.
| Entry | Substituent (Ar) | Diastereomeric Ratio (trans:cis) | Yield (%) |
|---|---|---|---|
| 1 | Ph | 90:10 | 95 |
| 2 | 4-MeOC6H4 | 92:8 | 93 |
| 3 | 4-ClC6H4 | 88:12 | 96 |
| 4 | 2-Thienyl | 85:15 | 90 |
The data indicates a general preference for the formation of the trans diastereomer. This stereochemical outcome is influenced by the steric and electronic nature of the substituents and the reaction conditions employed. The introduction of a methyl group at the 6-position would follow similar synthetic strategies, likely involving a nucleophilic attack on a suitable electrophile or a ring-closing reaction of a precursor containing the desired 6-methyl substituent.
Mechanistic Studies of Key Transformations
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Such studies often employ a combination of spectroscopic and computational methods.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful method for studying reaction mechanisms at the molecular level. nih.gov DFT calculations can be used to map potential energy surfaces, identify transition state structures, and calculate activation energies for different reaction pathways. nih.gov For the morpholine ring system, computational studies have been used to investigate its decomposition pathways, revealing that such reactions are governed by modest energetic requirements. nih.govresearchgate.net These computational approaches can be extended to the transformations of this compound to predict the most likely reaction mechanisms and to understand the role of the N-acetyl and C2-carboxyl groups in influencing the reactivity of the morpholine ring. For example, computational studies on the role of morpholine as a catalyst in urethane formation have shown that the reaction mechanism is significantly altered in the presence of the morpholine catalyst. nih.gov
Transition state analysis provides a deeper understanding of the factors that control the rate and selectivity of a chemical reaction. By computationally modeling the transition state, it is possible to identify the key geometric and electronic features that stabilize or destabilize it, thereby influencing the reaction's activation energy. For reactions involving the morpholine ring, transition state analysis can explain the observed stereochemical outcomes.
Kinetic investigations provide experimental data on reaction rates and how they are affected by variables such as temperature, pressure, and catalyst concentration. For the parent morpholine molecule, kinetic parameters for its self-decomposition have been calculated, providing a basis for building robust kinetic models for its oxidation. nih.govresearchgate.net Similar kinetic studies on the transformations of this compound would be essential for optimizing synthetic routes and for understanding its stability and degradation pathways. The study of reactions of amine nucleophiles with vinylic substrates has, in some cases, shown the accumulation of intermediates, which can be characterized through a combination of spectroscopic and kinetic analysis. acs.org
Applications in Advanced Organic Synthesis As a Chemical Building Block
Role in the Construction of Complex Molecular Architectures
While direct examples are scarce, the structure of 4-Acetylmorpholine-2-carboxylic acid suggests its potential as a versatile building block in the synthesis of more complex molecules.
Incorporation into Polycyclic and Heterocyclic Systems
The morpholine (B109124) ring is a common motif in medicinal chemistry and natural products. The carboxylic acid and N-acetyl groups on this compound offer reactive handles for its incorporation into larger scaffolds. In theory, the carboxylic acid could be used in amide bond formation or other coupling reactions to fuse the morpholine ring onto other cyclic systems, thereby creating polycyclic or more complex heterocyclic architectures. However, specific examples of such transformations using this particular compound are not documented in the searched literature.
As a Chiral Building Block in Asymmetric Synthesis
The presence of a stereocenter at the C-2 position of the morpholine ring indicates that this compound can exist as enantiomers. If resolved into its pure enantiomeric forms, it could serve as a chiral building block. In asymmetric synthesis, such building blocks are invaluable for introducing chirality into a target molecule, which is crucial for its biological activity. The carboxylic acid functionality could be transformed into various other groups, and the N-acetyl group could potentially be modified or removed, allowing for the stereocontrolled synthesis of complex chiral molecules. General methods for the asymmetric synthesis of chiral morpholines have been developed, but specific applications of this compound in this context are not reported.
Precursor to Structurally Related Morpholine Derivatives
The functional groups present in this compound make it a theoretical precursor for a variety of other morpholine derivatives.
Synthesis of Substituted N-Acylmorpholine Analogues
The N-acetyl group could potentially be removed and replaced with other acyl groups to generate a library of N-acylmorpholine analogues. Such modifications are common in medicinal chemistry to explore the structure-activity relationships of a particular scaffold. The synthesis would likely involve hydrolysis of the amide followed by reaction with a variety of acylating agents.
Derivatization for Scaffold Diversity
The carboxylic acid at the C-2 position is a key site for derivatization. It can be converted into esters, amides, alcohols, or other functional groups. These transformations would allow for the generation of a diverse range of morpholine-based compounds, creating a chemical library or "scaffold" that could be screened for various biological activities. While methods for the derivatization of carboxylic acids are well-established, their specific application to this compound to generate scaffold diversity has not been detailed in the available literature.
Contributions to Agrochemical Research as a Synthetic Intermediate
Morpholine derivatives are known to have applications in the agrochemical industry, for example, as fungicides. It is plausible that this compound could serve as an intermediate in the synthesis of new agrochemicals. The morpholine core is a feature of some active ingredients, and the functional groups of the title compound would allow for its incorporation into larger, more complex molecules with potential pesticidal or herbicidal properties. However, a search of the patent literature did not reveal specific instances of its use as a synthetic intermediate in this field.
Development of Novel Synthetic Routes to Fungicide Precursors
Morpholine and its derivatives have a significant history in the agrochemical industry, particularly as fungicides. e3s-conferences.org The morpholine ring is a key pharmacophore in several commercial fungicides. nih.gov The development of new agrochemicals with improved efficacy and environmental profiles is an ongoing area of research. e3s-conferences.org
While specific studies detailing the use of this compound in the synthesis of fungicide precursors are not prevalent in the reviewed literature, the general importance of morpholine derivatives in this field is well-documented. nih.govresearchgate.net The presence of both a carboxylic acid and a morpholine moiety in this compound provides two reactive handles that can be exploited for the synthesis of more complex molecules. The carboxylic acid can be converted into amides, esters, or other functional groups, while the morpholine ring can influence the biological activity and physical properties of the final compound. This dual functionality makes it a candidate for the development of novel synthetic routes to access precursors for new fungicidal agents. The synthesis of various morpholine derivatives often serves as a starting point for creating biologically active compounds. researchgate.net
Utility in Materials Science Research
The application of morpholine derivatives extends into materials science, where they can be used as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins. e3s-conferences.org The incorporation of heterocyclic structures like morpholine can impart specific mechanical and thermal properties to materials.
The presence of a carboxylic acid group in this compound opens up possibilities for its use in polymer synthesis. Carboxylic acids can be used as monomers or functionalizing agents in the creation of polyesters and polyamides. The stereoselective synthesis of morpholine-3-carboxylic acid derivatives has been explored on a polymer support, indicating the compatibility of this heterocyclic system with polymer chemistry methodologies. nih.gov
Furthermore, carboxylic acids are widely used as organic linkers in the construction of Metal-Organic Frameworks (MOFs). alfa-chemistry.comresearchgate.net MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. imperial.ac.uk The geometry and chemical properties of the carboxylic acid linker play a crucial role in determining the structure and functionality of the resulting MOF. alfa-chemistry.com While there is no direct evidence of this compound being used as a MOF linker, its structure, containing a rigid heterocyclic ring and a coordinating carboxylic acid group, aligns with the general requirements for such applications. The amide functionality within the molecule could also participate in hydrogen bonding interactions, potentially influencing the self-assembly and final architecture of a framework. imperial.ac.uk
Theoretical and Computational Studies of 4 Acetylmorpholine 2 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the molecular properties of complex organic molecules. For a molecule like 4-acetylmorpholine-2-carboxylic acid, these methods can elucidate its electronic structure, bonding, and molecular orbital interactions, which are foundational to its stability and reactivity.
Natural Bond Orbital (NBO) analysis performed on similar amide systems reveals significant delocalization from the nitrogen lone pair orbital to the antibonding π* orbital of the carbonyl group. This interaction is a key feature of the "amide resonance" model and is responsible for the planarity of the N-acetyl group and the significant rotational barrier around the C-N bond. nih.gov
The morpholine (B109124) ring, with its ether linkage, introduces a highly electronegative oxygen atom, which influences the charge distribution across the ring. The carboxylic acid group at the 2-position further polarizes the molecule. The electronic properties, such as net atomic charges and bond polarities, are relatively stable within the morpholine ring itself and are not dramatically altered by N-substituents, as shown in studies of other morphine-like derivatives. nih.gov
Table 1: Representative Calculated Atomic Charges for a Generic N-Acyl Amino Acid Fragment *
| Atom | Charge (e) |
|---|---|
| Carbonyl Carbon | +0.5 to +0.7 |
| Carbonyl Oxygen | -0.5 to -0.7 |
| Amide Nitrogen | -0.4 to -0.6 |
| Amide Hydrogen | +0.2 to +0.4 |
Note: These values are illustrative and based on general computational studies of amides. The exact values for this compound would require specific calculations.
Molecular orbital (MO) theory provides insights into the reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. In N-acylated systems, the HOMO is typically localized on the N-acyl group, specifically involving the nitrogen lone pair and the π-system of the carbonyl group. The LUMO is often the π* antibonding orbital of the carbonyl group.
Table 2: Illustrative HOMO-LUMO Energies for a General N-Acyl Amino Acid *
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.0 to -7.5 |
| LUMO | +1.0 to +2.5 |
| HOMO-LUMO Gap | 7.0 to 10.0 |
Note: These are typical energy ranges and would vary for this compound based on its specific geometry and solvent environment.
Conformational Analysis and Energy Landscapes
The biological function and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. For this compound, the key conformational features include the puckering of the morpholine ring and the rotation around the N-acetyl and carboxylic acid single bonds.
The morpholine ring typically adopts a stable chair conformation, similar to cyclohexane. mdpi.com In this conformation, substituents can be in either an axial or equatorial position. For morpholine derivatives, the chair conformation is the most energetically favorable. nih.gov In the case of this compound, the carboxylic acid group at the C-2 position would likely prefer an equatorial orientation to minimize steric hindrance with the rest of the ring.
Computational studies on related morpholine derivatives have shown that the energy difference between chair and boat or twist-boat conformations is significant, making the chair form the predominant one in solution. nih.gov
The rotation around the C-N bond of the N-acetyl group is a critical conformational feature. Due to the partial double-bond character from amide resonance, this rotation is restricted, leading to the existence of cis and trans isomers with respect to the carbonyl group. For N-acetylproline, a closely related N-acyl amino acid, the trans conformation is generally favored. odinity.comacs.org The energy barrier for this rotation in amides is typically in the range of 15-20 kcal/mol. researchgate.netnih.gov
The rotational barrier can be influenced by the solvent environment. In polar solvents, the cis conformation can be stabilized due to favorable dipole-dipole interactions. odinity.com
The rotation of the C-C bond connecting the carboxylic acid group to the morpholine ring also has an associated energy barrier, though it is generally lower than that of the amide bond. The preferred orientation will seek to minimize steric clashes with the morpholine ring and potentially form intramolecular hydrogen bonds.
Table 3: Representative Rotational Energy Barriers for N-Acetyl Amides
| Bond | Rotational Barrier (kcal/mol) |
|---|---|
| Amide C-N Bond | 15 - 20 |
| Carboxylic Acid C-C Bond | 2 - 5 |
Note: These values are approximate and derived from studies on analogous compounds. researchgate.netnih.gov
Prediction of Reactivity and Reaction Pathways
Computational chemistry can predict the most likely sites for nucleophilic and electrophilic attack, as well as model potential reaction pathways. For this compound, the key reactive centers are the carbonyl carbons, the carboxylic acid proton, and the nitrogen and oxygen lone pairs.
The carbonyl carbon of the acetyl group is an electrophilic site, susceptible to nucleophilic attack. The carboxylic acid group can act as a proton donor or be deprotonated to form a carboxylate, which can then act as a nucleophile. The nitrogen lone pair's nucleophilicity is significantly reduced due to its involvement in amide resonance.
Theoretical studies on the reactions of similar compounds, such as the addition of nucleophiles to N-acetylmorpholine, can provide insights into potential reaction mechanisms. researchgate.net Furthermore, computational models can be used to study the transition states of potential reactions, helping to elucidate the most favorable reaction pathways. For instance, in reactions involving the morpholine ring, computational analysis can help predict whether a reaction will proceed via a zwitterionic intermediate or a concerted cycloaddition. nih.gov The reactivity of N-acyl amino acids is an active area of research, with many of these compounds acting as signaling molecules in biological systems. mdpi.comnih.gov
Computational Modeling of Mechanistic Steps
Computational modeling could provide valuable insights into the potential reaction mechanisms involving this compound. Techniques such as Density Functional Theory (DFT) would be instrumental in mapping reaction pathways, identifying transition states, and calculating activation energies. This would be particularly useful for understanding its synthesis, degradation, or its interactions as a potential catalyst or intermediate.
Prediction of Regio- and Stereoselectivity
For reactions where this compound could yield multiple products, computational models could predict the likely regio- and stereochemical outcomes. By calculating the energies of different product isomers and the transition states leading to them, researchers could anticipate the selectivity of reactions involving this compound, guiding synthetic strategies to favor the desired product.
Spectroscopic Property Prediction (e.g., NMR, IR, Mass Spectrometry interpretation for structural research)
While experimental spectroscopic data is essential for structural confirmation, computational predictions can aid in the interpretation of these spectra.
Advanced Spectroscopic Characterization for Structural Elucidation (not basic identification)
Advanced two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) would be crucial for the unambiguous assignment of all proton and carbon signals, especially given the stereochemical complexity of the molecule. Computational prediction of NMR chemical shifts and coupling constants could assist in resolving ambiguities in these experimental spectra. Similarly, detailed analysis of the fragmentation patterns in high-resolution mass spectrometry could be compared with computationally predicted fragmentation pathways to further confirm the structure.
Predicted Collision Cross Sections for Ion Mobility Spectrometry
Ion mobility spectrometry (IMS) is a technique that separates ions based on their size and shape. The collision cross section (CCS) is a key parameter in IMS. Predicting the CCS of this compound ions using computational methods would be valuable. This predicted data could be used to create a database entry for the compound, facilitating its identification in complex mixtures when analyzed by LC-IMS-MS.
Future Research Directions and Unexplored Avenues
Expansion of Stereoselective Synthetic Methodologies
The presence of a stereocenter at the C2 position of the morpholine (B109124) ring makes the development of stereoselective synthetic routes a paramount objective. Future research should focus on expanding the repertoire of enantioselective and diastereoselective methods to access specific stereoisomers of 4-acetylmorpholine-2-carboxylic acid. While methods for the synthesis of substituted morpholines are known, specific and high-yielding routes to 2-substituted morpholine carboxylic acids are less common. nih.govnih.govacs.orgacs.orgacs.orgorganic-chemistry.org
Key areas for exploration include:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, to construct the morpholine core with a predefined stereochemistry at the C2 position.
Asymmetric Catalysis: Employing chiral catalysts, including transition metal complexes or organocatalysts, to induce stereoselectivity in the ring-forming or functionalization steps. frontiersin.org A photocatalytic, diastereoselective annulation strategy has been shown to be effective for the synthesis of substituted 2-aryl morpholines and could be adapted. nih.gov
Enzyme-Catalyzed Resolutions: Investigating the use of enzymes for the kinetic resolution of racemic mixtures of this compound or its precursors to obtain enantiomerically pure forms. A concise synthesis of (S)‑N‑BOC‑morpholine‑2‑carboxylic acid has been reported employing a highly selective enzyme-catalyzed kinetic resolution of the racemic n-butyl ester as the key step. researchgate.net
A summary of potential stereoselective approaches is presented in the table below.
| Synthetic Approach | Description | Potential Advantages |
| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials (e.g., amino acids) to build the chiral morpholine scaffold. | Pre-defined stereochemistry, potentially fewer synthetic steps. |
| Asymmetric Catalysis | Use of chiral catalysts (metal-based or organocatalysts) to control the stereochemical outcome of the reaction. | High enantiomeric excesses, catalytic nature reduces waste. |
| Enzymatic Resolution | Separation of a racemic mixture into its constituent enantiomers using stereoselective enzymes. | High specificity, mild reaction conditions. |
This table is generated based on established principles of stereoselective synthesis and may not reflect currently available, specific methods for this compound.
Development of Greener and More Efficient Production Routes
In line with the growing emphasis on sustainable chemistry, future research should prioritize the development of environmentally benign and economically viable production routes for this compound. This involves a critical assessment of starting materials, reagents, solvents, and energy consumption.
Promising avenues for greener synthesis include:
Atom-Economic Reactions: Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product, minimizing waste. A three-component reaction of a copper acetylide, an isocyanate, and an oxirane has been reported as an atom-economic route to morpholine derivatives. thieme-connect.com
Use of Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce reliance on petrochemicals. The production of morpholine-2,5-diones from amino acids represents a move in this direction. acs.org
Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives to reduce waste and improve efficiency. acs.orgchemrxiv.orgnih.gov
Benign Solvents: Investigating the use of water, supercritical fluids, or other environmentally friendly solvents to replace hazardous organic solvents. The synthesis of N-formyl morpholine has been evaluated as a green solvent. ajgreenchem.com
Exploration of Novel Reactivity Patterns and Catalysis
The inherent functionalities of this compound—the carboxylic acid, the amide, and the morpholine ring—offer a rich landscape for exploring novel chemical transformations. Future research could uncover unique reactivity patterns that could be harnessed for various applications.
Areas of interest include:
Decarboxylative Couplings: Investigating the decarboxylation of the carboxylic acid group to generate a reactive intermediate that can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Ring-Opening and Ring-Transformation Reactions: Exploring conditions that could induce the opening of the morpholine ring to generate linear, functionalized molecules or its transformation into other heterocyclic systems.
Catalytic Applications: Given the presence of a chiral backbone and multiple coordination sites, this compound and its derivatives could be explored as ligands for asymmetric catalysis or as organocatalysts themselves. frontiersin.org Morpholine derivatives have been shown to be effective organocatalysts for 1,4-addition reactions. frontiersin.org
Application in the Synthesis of Diverse Chemical Libraries for Research Purposes
The morpholine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds. nih.govacs.orgnih.gov this compound, with its multiple points of diversification, is an ideal starting point for the construction of diverse chemical libraries for high-throughput screening and drug discovery.
Future research in this area should focus on:
Scaffold Decoration: Systematically modifying the acetyl group, the carboxylic acid, and potentially the morpholine ring itself to generate a library of analogs with diverse physicochemical properties.
Combinatorial Synthesis: Developing efficient solid-phase or solution-phase combinatorial strategies to rapidly synthesize large numbers of derivatives. The design and synthesis of a diverse morpholine template library has been previously reported. nih.gov
DNA-Encoded Libraries: Exploring the use of DNA-encoded library technology, where each unique molecule is tagged with a unique DNA barcode, to synthesize and screen vast libraries based on the this compound scaffold. rsc.org
The potential for generating diverse chemical libraries from this scaffold is vast and could lead to the discovery of novel compounds with interesting biological activities.
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry offers a powerful tool to complement experimental studies by providing insights into the structure, reactivity, and potential applications of this compound.
Future computational research could focus on:
Conformational Analysis: Performing detailed conformational searches and molecular dynamics simulations to understand the preferred three-dimensional structures of the molecule and how they are influenced by the solvent and substituents.
Reaction Mechanism Elucidation: Using quantum mechanical calculations to investigate the transition states and reaction pathways of potential synthetic routes and novel reactions, thereby guiding experimental design.
Pharmacophore and Scaffold Modeling: Employing computational tools to model the pharmacophoric features and scaffold of the molecule to predict its potential biological targets and guide the design of new derivatives with enhanced activity. youtube.com Molecular docking and molecular dynamics simulations have been used to study the interaction of morpholine-containing compounds with biological targets. mdpi.comnih.govresearchgate.net
By integrating computational modeling with experimental work, a more comprehensive understanding of the chemical and biological properties of this compound can be achieved, accelerating its development for various scientific applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Acetylmorpholine-2-carboxylic acid in laboratory settings?
- Methodology : A common approach involves coupling Boc-protected carboxylic acids with amines using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (CH₂Cl₂). After deprotection with trifluoroacetic acid (TFA), the product is purified via silica gel column chromatography with a gradient of hexane/ethyl acetate .
- Key Considerations : Optimize reaction time (6–15 hours for coupling) and monitor intermediates using thin-layer chromatography (TLC). Ensure anhydrous conditions to prevent side reactions.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm stereochemistry and functional groups using ¹H and ¹³C NMR.
- Mass Spectrometry (MS) : Verify molecular weight via electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS).
- Chromatography : Use reverse-phase HPLC to assess purity (>95% recommended for biological assays) .
- Validation : Compare spectral data with literature or computational predictions (e.g., density functional theory (DFT) for NMR shifts).
Q. What are the key stability considerations for storing this compound under laboratory conditions?
- Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis.
- Stability Tests : Monitor degradation via periodic HPLC analysis. Avoid prolonged exposure to light or moisture, as carboxylic acid derivatives are prone to decarboxylation under acidic/basic conditions .
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.
- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention. Avoid inducing vomiting if ingested .
- Waste Disposal : Collect organic waste separately and dispose via certified hazardous waste services .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
- Catalysts : Test palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reactivity and solubility.
- Temperature Control : Use microwave-assisted synthesis for rapid heating/cooling cycles to reduce side products.
Q. What advanced analytical techniques are critical for elucidating the stereochemistry of this compound derivatives?
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration (e.g., as demonstrated for quinoline derivatives in ).
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., cellulose- or amylose-based columns).
- Circular Dichroism (CD) : Correlate optical activity with stereochemical assignments.
Q. How do researchers resolve contradictions between computational predictions and experimental data in the reactivity of this compound?
- Cross-Validation : Replicate experimental results under varying conditions (pH, temperature) and compare with DFT-calculated reaction pathways.
- Sensitivity Analysis : Identify key parameters (e.g., solvent dielectric constant, steric effects) that may cause discrepancies .
Q. What strategies are employed to study the structure-activity relationships (SAR) of this compound analogs in medicinal chemistry?
- Substituent Variation : Synthesize analogs with modified acyl groups (e.g., acetyl vs. trifluoroacetyl) or morpholine ring substitutions.
- Biological Assays : Test inhibitory activity against target enzymes (e.g., antituberculosis agents as in ).
- Pharmacokinetic Profiling : Assess solubility, metabolic stability, and membrane permeability using in vitro models (e.g., Caco-2 cells).
Data Contradiction and Validation
- Toxicity Gaps : Evidence indicates limited toxicological data for related compounds . Researchers should perform acute toxicity assays (e.g., LD₅₀ in rodent models) and compare with structurally similar molecules.
- Ecological Impact : Due to undefined biodegradation pathways (), conduct OECD 301/302 tests to evaluate environmental persistence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
